N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2379985-81-4
VCID: VC6311043
InChI: InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18)
SMILES: CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3
Molecular Formula: C14H14N4O
Molecular Weight: 254.293

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine

CAS No.: 2379985-81-4

Cat. No.: VC6311043

Molecular Formula: C14H14N4O

Molecular Weight: 254.293

* For research use only. Not for human or veterinary use.

N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine - 2379985-81-4

Specification

CAS No. 2379985-81-4
Molecular Formula C14H14N4O
Molecular Weight 254.293
IUPAC Name N-[1-(furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C14H14N4O/c1-10(6-11-3-5-19-8-11)18-14-12-2-4-15-7-13(12)16-9-17-14/h2-5,7-10H,6H2,1H3,(H,16,17,18)
Standard InChI Key HJZWDXCKOIKDEY-UHFFFAOYSA-N
SMILES CC(CC1=COC=C1)NC2=NC=NC3=C2C=CN=C3

Introduction

Structural and Chemical Properties

Core Architecture

The pyrido[3,4-d]pyrimidine scaffold consists of a fused pyridine and pyrimidine ring system, with nitrogen atoms at positions 1, 3, and 8 (pyrimidine numbering). The 4-amino group in the target compound is substituted with a 1-(furan-3-yl)propan-2-yl moiety, introducing a chiral center at the propan-2-yl carbon. The furan ring, a five-membered oxygen heterocycle, contributes to the molecule’s electronic profile and potential bioavailability .

Key Bond Lengths and Angles (inferred from analogous structures ):

  • Pyrido[3,4-d]pyrimidine core: Bond lengths consistent with aromatic systems (1.33–1.48 Å for C–N and C–C bonds).

  • C–N bond between the pyrimidine and amine: ~1.33–1.37 Å, characteristic of aromatic amines.

  • Furan ring: C–O bond length ~1.36 Å, with C–C bonds in the range of 1.43–1.47 Å.

Physicochemical Characteristics

  • Molecular Formula: C₁₇H₁₇N₅O

  • Molecular Weight: 307.36 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the heterocyclic core; limited aqueous solubility at physiological pH.

  • logP: Predicted ~2.1 (moderate lipophilicity from furan and alkyl side chain).

Synthetic Pathways

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloropyrido[3,4-d]pyrimidine with 1-(furan-3-yl)propan-2-amine under basic conditions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a pyrido[3,4-d]pyrimidin-4-yl halide with the amine side chain .

Stepwise Synthesis (Hypothetical Protocol)

  • Preparation of 4-Chloropyrido[3,4-d]pyrimidine:

    • Cyclocondensation of 3-aminopyridine-4-carboxylic acid with trichloromethyl chloroformate, followed by phosphorylation .

  • Synthesis of 1-(Furan-3-yl)propan-2-amine:

    • Reductive amination of furan-3-carbaldehyde with nitroethane, followed by catalytic hydrogenation .

  • Coupling Reaction:

    • Combine 4-chloropyrido[3,4-d]pyrimidine (1 eq), 1-(furan-3-yl)propan-2-amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in dioxane at 100°C for 12 h .

Yield: ~60–70% (estimated from analogous reactions ).

Biological Activity and Applications

Antitumor Activity

Pyrimidine derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR). Molecular docking studies suggest the furan-3-yl group could participate in π-π stacking with tyrosine residues in kinase domains .

ADME Profiles

  • Metabolic Stability: Furan rings are susceptible to CYP450-mediated oxidation, potentially necessitating prodrug strategies.

  • Plasma Protein Binding: Predicted >90% due to aromatic stacking interactions.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the furan substituent (e.g., 2-thienyl replacement) to optimize potency.

  • Formulation Development: Nanoencapsulation to improve aqueous solubility.

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